molecular formula C16H17BrN2O2 B2592691 (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone CAS No. 433965-49-2

(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2592691
CAS No.: 433965-49-2
M. Wt: 349.228
InChI Key: QBWFMAFOUIMMOD-UHFFFAOYSA-N
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Description

(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features a furan ring substituted with a bromophenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Piperazine: The final step involves coupling the bromophenyl-furan intermediate with 4-methylpiperazine. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone
  • (5-Phenylfuran-2-yl)(4-methylpiperazin-1-yl)methanone
  • (5-(4-Chlorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a bromophenyl group and a furan ring in its structure. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-18-8-10-19(11-9-18)16(20)15-7-6-14(21-15)12-2-4-13(17)5-3-12/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFMAFOUIMMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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